2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4,4-dimethylpyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-12(2)7-11(14-8-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
InChI Key |
UZFSTGXKPLMSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(NC1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Chemical and Physical Properties
The introduction of a gem-dimethyl group at the 4-position of the pyrrolidine (B122466) ring would be expected to influence the physical properties of the parent 2-(2-fluorophenyl)pyrrolidine (B1306918) molecule. The table below presents the known properties of 2-(2-fluorophenyl)pyrrolidine and extrapolated, hypothetical values for 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine.
Table 1: Comparative
| Property | 2-(2-fluorophenyl)pyrrolidine | This compound (Hypothetical) |
| Molecular Formula | C₁₀H₁₂FN | C₁₂H₁₆FN |
| Molecular Weight | 165.21 g/mol | 193.26 g/mol |
| Appearance | White crystalline solid | Likely a solid or oil |
| Melting Point | ~177 °C | Expected to be altered from the analog |
| Boiling Point | Not specified | Expected to be higher than the analog |
| Solubility | Soluble in organic solvents, poorly soluble in water | Similar solubility profile expected, with potentially reduced water solubility |
The presence of the two additional methyl groups in this compound increases its molecular weight. This, along with potential changes in crystal packing and intermolecular forces, would likely alter the melting and boiling points compared to the non-dimethylated analog. The increased hydrocarbon character due to the methyl groups might also lead to a slight decrease in solubility in polar solvents like water.
Role As a Precursor in Synthesis
There is no specific information available in the scientific literature regarding the use of 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine as a precursor or intermediate in the synthesis of other compounds. In principle, its bifunctional nature—a reactive secondary amine and a modifiable aromatic ring—makes it a potentially useful building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents or functional materials. The pyrrolidine (B122466) moiety is a common feature in many biologically active compounds.
Structure Activity Relationships
The biological activity of 2-arylpyrrolidine derivatives is highly dependent on their structural features. Key aspects influencing their pharmacological profile include:
Substitution on the Aryl Ring: The position and nature of substituents on the phenyl ring can dramatically alter binding affinity and selectivity for biological targets. nih.gov
Substitution on the Pyrrolidine (B122466) Ring: Methyl substitution on the pyrrolidine ring can impose conformational restrictions, which has been shown to enhance reactivity and enantioselectivity in some catalytic applications. nih.gov
Stereochemistry: The stereochemistry at chiral centers within the pyrrolidine ring is often crucial for biological activity.
Table 2: Structure-Activity Relationship Insights from Analogous Compounds
| Structural Modification | Potential Impact on Activity | Reference |
|---|---|---|
| ortho- and meta- substitution on the phenyl ring | Can enhance anticonvulsant activity in certain scaffolds. | nih.gov |
| Methyl substitution on the pyrrolidine ring | May increase reactivity and enantioselectivity. | nih.gov |
V. Chemical Reactivity and Derivatization Studies of 2 2 Fluorophenyl 4,4 Dimethylpyrrolidine and Analogs
Structural Modifications
Modifications to the core structure could include:
Substitution on the Pyrrolidine (B122466) Nitrogen: The nitrogen atom can be functionalized with various groups to modulate the compound's properties.
Alterations to the Phenyl Ring: The position of the fluorine atom could be varied, or additional substituents could be introduced to the phenyl ring to explore structure-activity relationships.
Changes to the Alkyl Substituents: The gem-dimethyl group could be replaced with other alkyl or functional groups to fine-tune the steric and electronic properties of the molecule.
Related Compounds of Interest
Several related compounds have been synthesized and studied, highlighting the importance of the fluorophenyl-pyrrolidine motif. Examples include:
(S)-2-(2-Fluorophenyl)pyrrolidine: Investigated for its role as an NMDA receptor antagonist and its use in neuropharmacological research. evitachem.com
4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A potent MDM2 inhibitor in clinical development for cancer treatment. nih.govnih.gov
Pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives: Designed as DPP-4 inhibitors for type 2 diabetes. nih.gov
An Examination of the Chemical Compound 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine
Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound This compound .
This includes a lack of data regarding its synthesis, its specific chemical and physical properties, and any documented role as a precursor in the synthesis of other compounds.
Therefore, the detailed article requested on this specific compound cannot be provided at this time.
Referenced Compounds
Vi. Applications in Asymmetric Catalysis and Ligand Design Based on Pyrrolidine Scaffolds
Chiral Pyrrolidines as Organocatalysts
Chiral pyrrolidines are central to the field of organocatalysis, which offers an environmentally friendly alternative to metal-based catalysts. nih.gov Proline, the parent amino acid of many pyrrolidine (B122466) catalysts, was famously used in the early 2000s to catalyze intermolecular aldol (B89426) reactions, marking a significant milestone in modern organocatalysis. dntb.gov.ua The catalytic power of these molecules often stems from their ability to form key intermediates, such as enamines or iminium ions, with substrates, thereby activating them for asymmetric transformations. nih.govbeilstein-journals.org
The design of pyrrolidine-based organocatalysts has evolved significantly from simple proline derivatives. nih.gov Modifications to the pyrrolidine ring, such as the introduction of bulky substituents, are a key strategy to enhance enantioselectivity. beilstein-journals.org For instance, the presence of a gem-dimethyl group at the C4 position, as seen in 2-(2-Fluorophenyl)-4,4-dimethylpyrrolidine, can introduce conformational rigidity and steric hindrance, which are crucial for creating a well-defined chiral environment around the catalytic site. This steric bulk can effectively shield one face of the reactive intermediate, directing the approach of the reaction partner and leading to high levels of stereocontrol.
Furthermore, the substituent at the C2 position plays a critical role in modulating the catalyst's activity and selectivity. The 2-fluorophenyl group in the title compound can influence the electronic properties of the pyrrolidine nitrogen through inductive effects and can also participate in non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrate in the transition state. These interactions are vital for the stabilization of the transition state and for achieving high enantioselectivity. mdpi.com
Pyrrolidine Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Beyond their role as organocatalysts, chiral pyrrolidines are extensively used as ligands in metal-catalyzed asymmetric reactions. nih.gov The pyrrolidine nitrogen atom can coordinate to a metal center, and the substituents on the pyrrolidine ring can create a chiral pocket around the metal, influencing the stereochemical outcome of the reaction.
The design of effective chiral pyrrolidine-based ligands follows several key principles. The ligand must possess a rigid and well-defined conformation to effectively transmit chiral information from the ligand to the substrate. The gem-dimethyl group at the C4 position contributes to this rigidity. The coordinating atoms of the ligand must be positioned to form a stable complex with the metal center, creating a sterically defined active site.
The electronic properties of the ligand are also crucial. The electron-withdrawing or electron-donating nature of the substituents can affect the Lewis acidity of the metal center, thereby tuning its catalytic activity. The 2-fluorophenyl group in this compound can modulate the electronic environment of the metal center it coordinates to.
Furthermore, the ligand should be sterically demanding enough to differentiate between the two prochiral faces of the substrate or the two enantiotopic groups, but not so bulky as to inhibit the reaction. The interplay between the steric and electronic effects of the substituents on the pyrrolidine ring is a key consideration in ligand design. mdpi.comencyclopedia.pub
The 2-aryl substituent is a common feature in many successful pyrrolidine-based ligands. The nature of the aryl group, including the presence and position of substituents like the fluorine atom in this compound, can have a significant impact on enantioselectivity. The fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding with the substrate, which can be crucial for stereodifferentiation. Additionally, the electronic effect of the fluorine atom can influence the reactivity of the catalyst. encyclopedia.pub
The following table summarizes the influence of different types of substituents on the performance of pyrrolidine-based catalysts and ligands.
| Substituent Type | Position | Influence on Catalytic Performance |
| Bulky Alkyl Groups | C4 | Increases steric hindrance, enhances rigidity, improves enantioselectivity. |
| Aryl Groups | C2 | Provides steric bulk, can participate in π-stacking interactions, influences electronic properties. |
| Heteroatom-containing Groups | C2, C4 | Can act as additional coordination sites, participate in hydrogen bonding, modulate electronic properties. |
| Electron-withdrawing Groups | Aryl ring at C2 | Increases Lewis acidity of the metal center, can enhance catalytic activity. |
| Electron-donating Groups | Aryl ring at C2 | Decreases Lewis acidity of the metal center, can affect substrate binding. |
Homochiral Coordination Polymers Based on Chiral Pyrrolidine Ligands
Homochiral coordination polymers (CPs) or metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. When chiral ligands like pyrrolidine derivatives are used, the resulting CPs can be homochiral, possessing a chiral, non-superimposable crystal structure. These materials are of great interest for applications in enantioselective separations, sensing, and heterogeneous asymmetric catalysis. mdpi.com
The use of chiral pyrrolidine ligands in the synthesis of homochiral CPs allows for the creation of well-defined chiral channels and cavities within the framework. The specific structure and chirality of these pores are dictated by the stereochemistry of the pyrrolidine ligand and the coordination geometry of the metal ion. The this compound, with its defined stereochemistry, could serve as a building block for such materials. The functional groups on the ligand, such as the pyrrolidine nitrogen and potentially other coordinating groups, can bind to metal centers to form extended networks.
The resulting homochiral CPs can act as heterogeneous catalysts, offering the advantages of easy separation and recyclability compared to their homogeneous counterparts. The chiral environment within the pores of the CP can induce enantioselectivity in reactions catalyzed by the framework's metal nodes or by catalytically active sites incorporated into the ligands.
Exploration of Pyrrolidine Scaffolds for Novel Catalyst Development
The pyrrolidine scaffold continues to be a fertile ground for the development of novel catalysts. Researchers are constantly exploring new ways to modify the pyrrolidine ring to achieve higher efficiency, selectivity, and broader substrate scope in asymmetric reactions. The synthesis of new pyrrolidine-based organocatalysts and ligands with unique steric and electronic properties is an active area of research.
One area of exploration is the development of bifunctional catalysts, where the pyrrolidine unit is combined with another functional group, such as a thiourea, squaramide, or a Brønsted acid. These additional functional groups can co-activate the substrates through non-covalent interactions, such as hydrogen bonding, leading to enhanced reactivity and stereoselectivity.
Furthermore, the incorporation of pyrrolidine scaffolds into more complex molecular architectures, such as dendrimers or polymers, is being investigated to create recyclable and reusable catalysts. The development of flow chemistry processes utilizing immobilized pyrrolidine-based catalysts is also a promising direction for more sustainable and efficient chemical synthesis. The specific design of this compound, with its combination of steric bulk and electronic modification, exemplifies the ongoing efforts to refine the pyrrolidine scaffold for advanced applications in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
